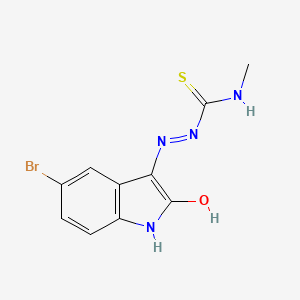
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is a complex organic compound with the molecular formula C9H7BrN4OS and a molecular weight of 299.15 g/mol . This compound is characterized by the presence of a hydrazinecarbothioamide group and a brominated indole moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- typically involves the reaction of 5-bromo-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarbothioamide, 2-(5-chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(5-iodo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
Uniqueness
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
166323-91-7 |
|---|---|
Formule moléculaire |
C10H9BrN4OS |
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-methylthiourea |
InChI |
InChI=1S/C10H9BrN4OS/c1-12-10(17)15-14-8-6-4-5(11)2-3-7(6)13-9(8)16/h2-4,13,16H,1H3,(H,12,17) |
Clé InChI |
BJDNMLYBINYZOU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




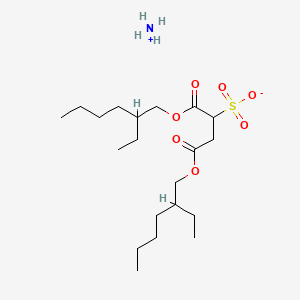
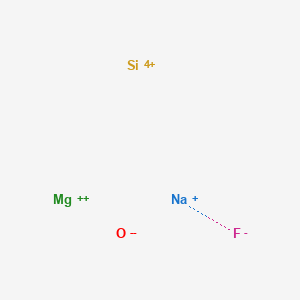

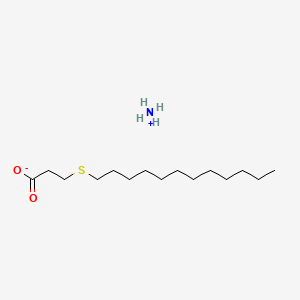
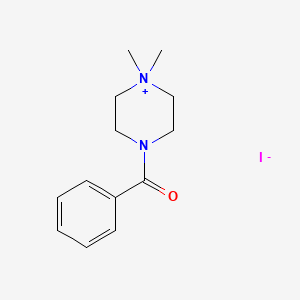
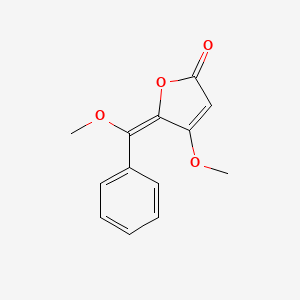
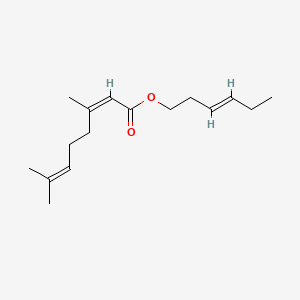


![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)


